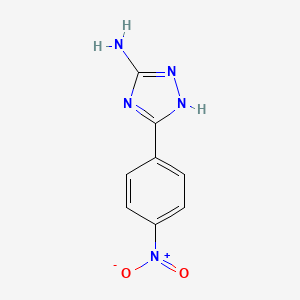

5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Organic and Medicinal Chemistry

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is considered a "privileged scaffold" in medicinal and organic chemistry. nih.govnih.gov This designation stems from its versatile potential to interact with biological systems and its presence in a wide array of pharmacologically active compounds. researchgate.net The stability of the triazole ring, combined with its unique electronic characteristics, makes it a valuable core for developing new therapeutic agents. nih.gov

The significance of 1,2,4-triazoles is demonstrated by their broad spectrum of biological activities. researchgate.netnih.gov These compounds are foundational to many drugs, particularly antifungals like Fluconazole and Voriconazole. researchgate.net Research has extensively documented their potential as:

Antimicrobial and antifungal agents nih.gov

Anticancer agents nih.govnih.gov

Antiviral compounds ontosight.ainih.gov

Anti-inflammatory agents nih.govnih.gov

Anticonvulsants nih.govzsmu.edu.ua

Antituberculosis agents nih.gov

Antioxidants zsmu.edu.uazsmu.edu.ua

The therapeutic versatility of the 1,2,4-triazole nucleus is attributed to its distinct chemical properties, including its dipole character, capacity for hydrogen bonding, and structural rigidity, which allow for high-affinity interactions with biological receptors. nih.gov These heterocycles can act as isosteres for amide, ester, and carboxylic acid groups, enabling them to mimic natural molecules and interact with enzymes and cellular pathways. nih.gov

| Biological Activity | Therapeutic Potential | References |

|---|---|---|

| Antifungal | Treatment of fungal infections | nih.govresearchgate.net |

| Antibacterial | Treatment of bacterial infections | nih.govnih.gov |

| Anticancer | Inhibition of cancer cell proliferation | nih.gov |

| Antiviral | Inhibition of viral replication (e.g., Ribavirin) | ontosight.ainih.gov |

| Anti-inflammatory | Reduction of inflammation | nih.govnih.gov |

| Anticonvulsant | Management of seizures | nih.govzsmu.edu.ua |

| Antioxidant | Neutralization of free radicals to prevent oxidative stress | zsmu.edu.uazsmu.edu.ua |

Overview of the Nitrophenyl and Amino Substituent Influence on 1,2,4-Triazole Reactivity and Properties

The specific properties and reactivity of a 1,2,4-triazole derivative are significantly modulated by the nature of its substituents. In 5-(4-nitrophenyl)-4H-1,2,4-triazol-3-amine, the nitrophenyl and amino groups exert opposing electronic effects that define the molecule's chemical character.

The nitrophenyl group , specifically the para-nitro substituent, acts as a strong electron-withdrawing group. This effect occurs through both inductive and resonance mechanisms, pulling electron density away from the triazole ring. mdpi.com The presence of the nitro group can increase the electrophilicity of the heterocyclic system, making it more susceptible to nucleophilic attack. This electron-withdrawing nature is often crucial for biological activity; for instance, in a study of related nitrophenyl-triazole compounds, the nitro group was found to be essential for antitrypanosomal activity. nih.gov The electronic effects of the nitro group can influence the geometry and electron delocalization of the entire molecule. mdpi.com

Conversely, the amino group (-NH2) at the 3-position is a strong electron-donating group. The nitrogen atom's lone pair of electrons can be delocalized into the triazole ring, increasing its electron density. libretexts.org This donation of electrons activates the ring system, influencing its reactivity in electrophilic substitution reactions. In heterocyclic amines, this increased electron density can enhance basicity and nucleophilicity compared to unsubstituted heterocycles. nih.gov

The interplay between the electron-withdrawing nitrophenyl group and the electron-donating amino group creates a "push-pull" system. This electronic arrangement can lead to significant intramolecular charge transfer, enhancing the molecule's polarity and dipole moment. This polarization can have profound effects on the molecule's intermolecular interactions, solubility, and, critically, its ability to bind to biological targets.

| Substituent Group | Position | Electronic Effect | Influence on Reactivity and Properties | References |

|---|---|---|---|---|

| 4-Nitrophenyl | C5 | Electron-withdrawing | Increases electrophilicity of the ring; can be essential for specific biological activities. | mdpi.comnih.gov |

| Amino | C3 | Electron-donating | Increases electron density and nucleophilicity of the ring; influences basicity. | libretexts.org |

Scope and Objectives of Academic Research on this compound and its Structural Analogues

Academic research into this compound and its analogues is driven by the vast therapeutic potential of the 1,2,4-triazole scaffold. The primary objectives of these research endeavors typically fall into several key areas:

Synthesis of Novel Derivatives: A major focus is the chemical modification of the core structure to generate libraries of new compounds. nih.govresearchgate.net Researchers often synthesize analogues by altering substituents on the phenyl ring or by reacting the amino or thiol groups of related triazoles to create Schiff bases and other derivatives. researchgate.netsemanticscholar.orgdntb.gov.ua The goal is to explore how these structural modifications affect the compound's biological activity.

Evaluation of Biological Activity: A central objective is to screen the synthesized compounds for a wide range of pharmacological activities. zsmu.edu.ua Following synthesis, these molecules are tested for their efficacy as antimicrobial, anticancer, antiviral, or anti-inflammatory agents. nih.govresearchgate.net For example, research on the closely related 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol involved creating metal complexes to study their antibacterial properties. researchgate.netsemanticscholar.org Similarly, analogues of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine were synthesized and evaluated for their anticancer activity against numerous cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies: By comparing the biological activities of various structural analogues, researchers aim to establish clear structure-activity relationships. nih.gov This involves identifying which chemical features (like the nitro group's position or the type of substituent on the amino group) are critical for potency and selectivity. These studies provide crucial insights for the rational design of more effective and targeted drug candidates.

Development of Efficient and Sustainable Synthetic Methods: Beyond exploring biological applications, another research objective is to improve the methods used to create these molecules. This includes developing greener, more efficient, and cost-effective synthetic pathways, for instance, by using microwave-assisted techniques to reduce reaction times and chemical waste. researchgate.net

The overarching goal of this multifaceted research is to leverage the proven potential of the 1,2,4-triazole nucleus to discover and develop novel small molecules that can address unmet needs in modern medicine. zsmu.edu.ua

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-1-3-6(4-2-5)13(14)15/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQHSLZBEBYZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NN2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397445 | |

| Record name | 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59301-21-2 | |

| Record name | 5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for the 5 4 Nitrophenyl 4h 1,2,4 Triazol 3 Amine Core

Chemical Transformations of the Nitrophenyl Moiety

The nitrophenyl group presents a primary site for chemical modification, particularly through the reduction of the nitro functional group.

Catalytic Reduction of the Nitro Group to Amino Derivatives

The most prominent transformation of the 4-nitrophenyl group is its reduction to a 4-aminophenyl moiety. This conversion is a critical step in synthesizing derivatives with altered electronic and biological properties. A variety of reducing agents and catalytic systems can achieve this transformation, with catalytic hydrogenation being one of the most efficient methods.

Commonly employed catalytic systems include:

Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of nitro groups, often in the presence of a hydrogen source like hydrogen gas (H₂) or hydrazine (B178648) hydrate (B1144303).

Raney Nickel (Raney Ni): Another effective catalyst for the reduction of nitroarenes under hydrogen pressure.

Iron in Acidic Media: The use of iron filings in the presence of acids such as acetic acid or hydrochloric acid is a classical and cost-effective method for nitro group reduction.

Tin(II) Chloride (SnCl₂): This reagent is often used for the selective reduction of nitro groups in the presence of other reducible functional groups.

The resulting compound, 5-(4-aminophenyl)-4H-1,2,4-triazol-3-amine, possesses two amino groups with different reactivities, opening avenues for further selective derivatization.

| Catalyst/Reagent | Hydrogen Source/Conditions | Key Characteristics |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, Hydrazine Hydrate, Sodium Borohydride | High efficiency, wide functional group tolerance. |

| Raney Nickel | H₂ | Highly active, often used in industrial processes. |

| Iron (Fe) | Acidic medium (e.g., Acetic Acid, HCl) | Cost-effective, suitable for large-scale synthesis. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Good for laboratory scale, offers selectivity. |

Oxidative Modifications of the Aromatic Ring

Direct oxidative modification of the 4-nitrophenyl ring in 5-(4-nitrophenyl)-4H-1,2,4-triazol-3-amine is less common and presents significant challenges. The aromatic ring is highly deactivated towards electrophilic substitution due to the potent electron-withdrawing effects of both the nitro group and the 1,2,4-triazole (B32235) ring. makingmolecules.comwikipedia.org Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, would require harsh conditions that could lead to degradation of the starting material or unwanted side reactions, particularly at the amino group of the triazole. libretexts.orgmasterorganicchemistry.com

Furthermore, the 1,2,4-triazole ring itself is generally characterized by high chemical stability and is typically inert to common oxidizing and reducing agents. While some fused triazole systems can undergo oxidative aromatization, direct oxidation of the substituent phenyl ring is not a typical derivatization pathway. mdpi.com Research into such transformations remains limited, with synthetic strategies usually favoring the modification of pre-functionalized phenyl rings prior to the construction of the triazole heterocycle.

Functionalization at the Triazole Ring and Amine Group

The triazole ring and its exocyclic amine offer rich chemistry for derivatization, including the formation of imines, nucleophilic substitutions, and cycloaddition reactions.

Formation of Schiff Bases and Other Imine Derivatives

The exocyclic amino group at the C3 position of the triazole ring is a key site for derivatization. It readily undergoes condensation reactions with a variety of aldehydes and ketones to form the corresponding Schiff bases (imines). pensoft.net This reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is carried out in a suitable solvent like ethanol. ajol.infoijtsrd.com

This strategy has been employed to synthesize a wide array of derivatives by reacting the parent amine with various aromatic aldehydes. For instance, a new Schiff base ligand was synthesized by the condensation of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 4-phenoxybenzaldehyde. researchgate.netsemanticscholar.org Another study reported the synthesis of 1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine from 4H-1,2,4-triazol-3-amine and 4-nitrobenzaldehyde using an efficient sonochemical protocol. nih.gov These reactions demonstrate the versatility of the amino group in forming C=N bonds, which extends the conjugation of the system and allows for the introduction of diverse functionalities. researchgate.net

| Aminotriazole Precursor | Aldehyde | Reaction Conditions | Resulting Schiff Base | Reference |

|---|---|---|---|---|

| 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | 4-phenoxybenzaldehyde | Reflux | 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | researchgate.netsemanticscholar.org |

| 4H-1,2,4-triazol-3-amine | 4-nitrobenzaldehyde | Ultrasound | 1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Reflux, Acetic Acid | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2,4-dichlorobenzaldehyde | Reflux, Acetic Acid | 4-((2,4-dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |

Nucleophilic Substitutions on the Triazole Ring

The 1,2,4-triazole ring system exhibits a degree of aromaticity and can undergo substitution reactions. The carbon atoms of the 1H-1,2,4-triazole ring are π-deficient due to their attachment to two electronegative nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. nih.govchemicalbook.com However, direct nucleophilic substitution on the unsubstituted C-H bonds of the triazole ring is not a common reaction and typically requires activation or the presence of a good leaving group.

More frequently, functionalization occurs via nucleophilic substitution at a side chain attached to the ring. For example, a common precursor, 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol, utilizes the nucleophilic character of the thiol group. This thiol can react with electrophiles, such as alkyl halides, in a nucleophilic substitution reaction to form thioether derivatives. mdpi.com A reported synthesis involved the reaction of 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol with a bromo-ketone derivative in the presence of a base, where the thiol group acts as the nucleophile to displace the bromide. mdpi.compreprints.org

Alkylation can also occur at the nitrogen atoms of the triazole ring. chemicalbook.com The specific nitrogen atom that undergoes substitution (N1, N2, or N4) can often be controlled by the reaction conditions, such as the choice of base and solvent. chemicalbook.com

Cycloaddition Reactions Involving the Triazole Heterocycle

While [3+2] cycloaddition reactions are a primary method for synthesizing the 1,2,4-triazole ring itself, the participation of the formed triazole ring as a reactant in subsequent cycloaddition reactions is less common. researchgate.netnih.govrsc.orgrsc.org The aromatic stability of the 1,2,4-triazole system means it does not readily act as a diene or dipolarophile. acgpubs.org

However, certain activated 1,2,4-triazole derivatives are known to participate in cycloadditions. Notable examples include 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD), which are potent dienophiles and readily undergo Diels-Alder and other cycloaddition reactions. acgpubs.org These compounds feature carbonyl groups that activate the triazole ring towards such transformations. For the this compound core, its participation in cycloaddition reactions is not well-documented and would likely require significant activation or transformation into a more reactive intermediate. The inherent stability of the amino-triazole ring makes it a poor candidate for acting as either a diene or a dienophile in standard cycloaddition protocols.

Coordination Chemistry and Metal Complexation

The this compound molecule presents several potential coordination sites for metal ions. The triazole ring itself contains three nitrogen atoms, and the exocyclic amino group provides an additional nitrogen donor. The specific binding mode is expected to be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Ethanolic or methanolic solutions are commonly employed, and the reaction mixture is often heated under reflux to facilitate complex formation. ginekologiaipoloznictwo.comnih.gov The resulting metal complexes can then be isolated as crystalline solids and characterized by various analytical techniques.

For this compound, a general synthetic approach would involve the following steps:

Dissolution of this compound in a suitable solvent, such as ethanol or a mixture of solvents to ensure complete dissolution.

Addition of a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper(II), nickel(II), cobalt(II), or zinc(II)) to the ligand solution, typically in a specific molar ratio (e.g., 1:1 or 1:2 metal-to-ligand).

The reaction mixture may be stirred at room temperature or heated under reflux for a period to promote the formation of the complex.

Upon cooling or concentration of the solution, the metal complex is expected to precipitate out.

The solid product would then be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

Structural Characterization of the synthesized complexes is crucial to determine their molecular geometry and coordination environment. Key techniques include:

Elemental Analysis (C, H, N): This technique is used to determine the empirical formula of the complex, which helps in confirming the stoichiometry of the metal and ligand.

Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

Due to the lack of specific experimental data for metal complexes of this compound, a representative data table based on analogous triazole complexes is presented below to illustrate the type of information that would be obtained from such studies.

| Metal Ion | Proposed Formula | Molar Ratio (M:L) | Solvent | Reaction Conditions |

| Cu(II) | [Cu(L)2Cl2] | 1:2 | Ethanol | Reflux, 4h |

| Ni(II) | Ni(L)2(H2O)22 | 1:2 | Methanol | Stirring, RT, 24h |

| Co(II) | [Co(L)Cl2] | 1:1 | Acetonitrile | Reflux, 6h |

| Zn(II) | [Zn(L)2(OAc)2] | 1:2 | Ethanol/Water | Stirring, 50°C, 3h |

| L = this compound |

The coordination of this compound to a metal center is expected to result in significant changes in its spectroscopic properties. These changes can be used to infer the binding mode of the ligand.

Potential Ligand Binding Modes:

Monodentate Coordination: The ligand could coordinate to the metal ion through one of the nitrogen atoms of the triazole ring (likely N1 or N2) or through the nitrogen atom of the exocyclic amino group.

Bidentate Chelating Coordination: The ligand could act as a chelating agent, binding to the metal center through two adjacent donor atoms. A likely bidentate coordination would involve the nitrogen of the amino group and the adjacent N4 of the triazole ring, forming a stable five-membered chelate ring. Another possibility is coordination through N1 and the exocyclic amino group.

Bridging Coordination: The triazole ring is well-known for its ability to bridge two metal centers, with coordination occurring through the N1 and N2 atoms. This can lead to the formation of binuclear or polynuclear complexes. researchgate.netnih.gov

Spectroscopic Properties:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide valuable information about the coordination sites.

The stretching vibration of the N-H bonds of the amino group (typically in the range of 3300-3500 cm-1) would be expected to shift, usually to a lower frequency, upon coordination of the amino nitrogen to the metal ion.

The C=N and N=N stretching vibrations of the triazole ring (around 1600-1400 cm-1) would also be affected by coordination.

The appearance of new bands at lower frequencies (typically below 600 cm-1) can be attributed to the formation of metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize diamagnetic metal complexes.

The chemical shifts of the protons and carbons in the vicinity of the coordinating atoms would be expected to change upon complexation. For instance, the resonance of the -NH2 protons would likely shift downfield.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion, particularly for transition metal complexes with d-d electronic transitions.

The spectrum of the free ligand will show bands corresponding to π→π* and n→π* transitions. Upon complexation, these bands may shift, and new bands corresponding to charge transfer (ligand-to-metal or metal-to-ligand) or d-d transitions may appear.

The following table summarizes the expected spectroscopic changes upon complexation of this compound with a transition metal ion, based on data for analogous compounds.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

| FT-IR (cm-1) | ν(N-H): ~3400, ~3300ν(C=N): ~1620ν(N=N): ~1500 | Shift in ν(N-H) and ring vibrationsNew bands for ν(M-N) at <600 cm-1 | Identification of coordination sites (amino and/or triazole nitrogen) |

| 1H NMR (ppm) | δ(NH2): ~5.0-6.0δ(Aromatic-H): ~7.5-8.5 | Downfield shift of NH2 and nearby aromatic protons | Confirmation of coordination in solution for diamagnetic complexes |

| UV-Vis (nm) | π→π* (~250-300)n→π* (~320-360) | Shift in ligand-based transitionsAppearance of d-d transition bands (for transition metals) | Information on the electronic environment and geometry of the metal center |

Computational Chemistry and Theoretical Modeling of 5 4 Nitrophenyl 4h 1,2,4 Triazol 3 Amine and Analogues

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. irjweb.com These calculations provide a detailed picture of the electronic environment, which is crucial for predicting reactivity and potential biological activity.

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. sapub.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. sapub.org The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comsapub.org

A small energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. This eventual charge transfer interaction within the molecule is often linked to its bioactivity. irjweb.com For triazole derivatives, quantum chemical calculations are used to determine these orbital energies. irjweb.com Theoretical studies on similar nitro-substituted heterocyclic compounds have been performed using DFT methods with basis sets like B3LYP/6-311++G(d,p) to investigate their electronic properties. irjweb.comresearchgate.net The analysis of HOMO and LUMO coefficients can reveal the specific atoms or regions of the molecule that are most involved in electron donation and acceptance. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for 5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-amine and Analogues

| Compound | Substituent on Amine | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| I | -H (Parent Compound) | -6.85 | -2.40 | 4.45 |

| II | -CH₃ | -6.72 | -2.35 | 4.37 |

| III | -C₆H₅ | -6.50 | -2.65 | 3.85 |

| IV | -COCH₃ | -7.10 | -2.80 | 4.30 |

Note: The data in this table is illustrative and based on typical values for similar compounds found in the literature. irjweb.com

The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges on each atom. Methods such as Mulliken population analysis are employed to determine these charges. irjweb.com The resulting atomic charge distribution is crucial for understanding a molecule's electrostatic potential, identifying its nucleophilic and electrophilic centers, and predicting its non-covalent interactions with other molecules, such as receptor binding sites. irjweb.com

In this compound, the nitrogen and oxygen atoms of the nitro group, along with the nitrogen atoms of the triazole ring, are expected to carry negative partial charges, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms, particularly those of the amine group, are expected to be positively charged. nih.gov The molecular electrostatic potential (MEP) map, which can be generated from these calculations, provides a visual representation of the charge distribution and helps to predict the regions of the molecule most likely to be involved in intermolecular interactions. irjweb.com

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom/Group | Atom Type | Hypothetical Mulliken Charge (a.u.) |

| Nitro Group | Oxygen (O) | -0.45 |

| Nitro Group | Nitrogen (N) | +0.60 |

| Triazole Ring | Nitrogen (N1) | -0.25 |

| Triazole Ring | Nitrogen (N2) | -0.30 |

| Triazole Ring | Nitrogen (N4) | -0.20 |

| Amine Group | Nitrogen (N) | -0.55 |

| Amine Group | Hydrogen (H) | +0.35 |

Note: This table presents hypothetical charge values to illustrate the principles of atomic charge distribution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. physchemres.org

For classes of compounds like 1,2,4-triazole (B32235) derivatives, QSAR models are developed to predict their biological activities, such as antimicrobial or anticancer effects. physchemres.orgkashanu.ac.ir These models are built using a "training set" of molecules with known activities. Statistical methods like Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and machine learning techniques such as Artificial Neural Networks (ANN) are employed to create the correlation. physchemres.org

The robustness and predictive power of a QSAR model are evaluated through rigorous validation processes. Key statistical metrics include the cross-validation coefficient (Q²) and the predictive determination coefficient (R² test) for an external "test set" of compounds not used in model development. physchemres.org Studies on 1,2,4-triazole derivatives have successfully generated models with high correlation coefficients, demonstrating their utility in predicting the activity of new, yet-to-be-synthesized compounds. physchemres.orgkashanu.ac.ir This approach significantly accelerates the drug discovery process by prioritizing the synthesis of candidates with the highest predicted potency. physchemres.org

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that quantify various aspects of a molecule's structure and properties. Descriptors can be categorized into several classes:

Constitutional: Describing the basic molecular composition (e.g., molecular weight). kashanu.ac.ir

Topological: Related to the 2D connectivity of atoms (e.g., edge adjacency indices). kashanu.ac.ir

Geometrical (3D): Based on the 3D structure of the molecule (e.g., 3D-MoRSE and GETAWAY descriptors). kashanu.ac.ir

Physicochemical: Quantifying properties like hydrophobicity (LogP) and electronic features. frontiersin.orgnih.gov

For triazole derivatives, specific descriptors have been shown to correlate with particular biological activities. For instance, hydrophobicity has been identified as an important parameter for the anticonvulsant activity of some triazole compounds. frontiersin.orgnih.gov Lipinski's "rule of five" parameters (molecular weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) are often used as descriptors to predict drug-likeness and potential bioavailability. frontiersin.orgnih.gov By identifying the key descriptors that influence a target property, researchers can better understand the structural requirements for that property.

Table 3: Classes of Molecular Descriptors Used in QSAR/QSPR Studies of Triazole Analogues

| Descriptor Class | Examples | Correlated Property/Information |

| Constitutional | Molecular Weight (Mw), Atom Count | General size and composition |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, polarizability, bioavailability |

| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, reactivity, electronic interactions |

| 3D Descriptors | 3D-MoRSE, WHIM, GETAWAY | 3D shape, steric properties |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it interacts with a second molecule (the receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for elucidating how a potential drug molecule might bind to its biological target at the atomic level.

For analogues of this compound, docking studies have been used to explore their interactions with various enzymes. nih.govtandfonline.comnih.gov The simulation places the ligand into the binding site of the receptor and calculates a "docking score" or binding energy, which estimates the binding affinity. nih.govresearchgate.net Lower binding energy values typically indicate a more stable ligand-receptor complex. nih.gov

These simulations reveal crucial binding modes and specific intermolecular interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. nih.gov

Hydrophobic Interactions: Between nonpolar regions of the ligand and receptor. nih.gov

π-π Stacking and π-Cation Interactions: Aromatic ring interactions. nih.gov

Coordination Bonds: In metalloenzymes, a heteroatom (like a triazole nitrogen) can coordinate with the metal ion in the active site. nih.gov

For example, docking studies of triazole derivatives with the enzyme aromatase have shown that the N4 atom of the triazole ring can coordinate with the iron atom of the heme group in the active site. nih.gov In other studies with tubulin, triazole analogues were found to form hydrogen bonds with key amino acid residues like Asn258. nih.gov These detailed insights into ligand-target interactions are invaluable for structure-based drug design and for optimizing the affinity and selectivity of lead compounds.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

| Protein Target | Tyrosine Kinase (Hypothetical) |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Asp381, Lys271, Leu263, Val245 |

| Types of Interactions | Hydrogen Bond: Amine group with Asp381 backbone. Hydrogen Bond: Triazole N4 with Lys271 side chain. Hydrophobic Interaction: Nitrophenyl ring with Leu263 and Val245. |

Note: The data in this table is for illustrative purposes to demonstrate the typical output of a molecular docking study, based on findings for analogous compounds. nih.govnih.gov

Prediction of Binding Affinities and Interaction Modes with Macromolecular Targets

While specific experimental binding affinity data for this compound are not extensively documented, computational modeling and molecular docking studies on structurally similar analogues provide significant insights into its potential biological interactions. These in silico methods are crucial for predicting how the compound might bind to macromolecular targets, such as proteins and enzymes, and for estimating the strength of these interactions.

Research on a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues has identified tubulin as a potential macromolecular target. nih.gov Molecular docking simulations predicted that these compounds bind to the combretastatin (B1194345) A-4 binding site of tubulin, a key target for many anticancer agents. The predicted binding affinities for these analogues were found to be favorable, ranging from -6.502 to -8.341 kcal/mol. nih.gov The interactions were primarily stabilized by electrostatic forces, including hydrogen bonds and halogen bonds. For example, one promising analogue, compound 4i from the study, achieved a binding affinity of -8.149 kcal/mol, forming a critical hydrogen bond with the amino acid residue Asn258 in the binding pocket. nih.gov

These computational findings suggest that this compound likely shares the ability to interact with similar biological targets. The core 1,2,4-triazol-3-amine structure acts as a versatile scaffold. The amino group and triazole nitrogen atoms can serve as hydrogen bond donors and acceptors, respectively, while the nitrophenyl ring can engage in aromatic and polar interactions within a receptor's binding site. Molecular docking studies on other 1,2,4-triazole derivatives have shown their potential to bind to a variety of enzymes, further highlighting the scaffold's utility in drug design. ekb.egpnrjournal.com

| Compound Analogue | Macromolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|---|

| Analogue 4i (from Singh et al., 2023) | Tubulin (PDB ID: 5LYJ) | -8.149 | Asn258 | Hydrogen Bond |

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these features for this compound is essential for understanding its potential biological activity and for designing new, more potent analogues. Based on its chemical structure and insights from computational studies on related compounds, several key pharmacophoric features can be identified. nih.gov

The primary features include hydrogen bond donors, hydrogen bond acceptors, and an aromatic/electron-withdrawing region.

Hydrogen Bond Donor (HBD): The primary amine group (-NH2) at the C3 position of the triazole ring is a strong hydrogen bond donor. This feature is critical for anchoring the molecule within a binding site by interacting with electronegative atoms (like oxygen or nitrogen) on amino acid residues such as asparagine or glutamine. nih.gov

Hydrogen Bond Acceptors (HBA): The nitrogen atoms at positions 1 and 2 of the 1,2,4-triazole ring are effective hydrogen bond acceptors. Their lone pairs of electrons can interact with hydrogen atoms from amino acid residues like serine, threonine, or lysine.

Aromatic/Polar Region: The 4-nitrophenyl group at the C5 position serves a dual role. The phenyl ring itself provides a hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine or tyrosine. Simultaneously, the strongly electron-withdrawing nitro (-NO2) group imparts significant polarity, enabling dipole-dipole or other electrostatic interactions.

These features collectively define the molecule's potential to bind with high affinity to specific biological targets. The spatial arrangement of these HBDs, HBAs, and the aromatic ring constitutes the pharmacophore model for this class of compounds.

| Pharmacophoric Feature | Molecular Moiety | Potential Biological Interaction |

|---|---|---|

| Hydrogen Bond Donor | 3-Amino group (-NH₂) | Interaction with electronegative atoms (O, N) in receptor sites. |

| Hydrogen Bond Acceptor | Triazole Ring Nitrogens (N1, N2) | Interaction with donor hydrogens (e.g., from -OH, -NH groups) in receptor sites. |

| Aromatic/Polar Feature | 5-(4-Nitrophenyl) group | π-π stacking, hydrophobic interactions, and polar/electrostatic interactions. |

Investigation of Tautomeric Equilibria and Conformational Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional shape and the existence of different isomeric forms in equilibrium. For this compound, both tautomeric equilibria and conformational landscapes are critical aspects studied through computational chemistry.

Tautomeric Equilibria:

1,2,4-triazole derivatives can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The parent 1,2,4-triazole ring can exist in 1H and 4H forms. nih.gov For substituted aminotriazoles, the primary equilibrium to consider is the amine-imine tautomerism. The compound can exist predominantly as the 3-amino form or as a 3-imino tautomer.

While direct experimental studies on the tautomerism of this compound are scarce, extensive research on the closely related analogue, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, provides a strong basis for understanding this phenomenon. researchgate.netjocpr.com This analogue exhibits a thione-thiol tautomerism. Experimental analysis using HPLC-MS, combined with quantum chemical calculations, demonstrated that the thione form is the major, more stable component of the equilibrium mixture, with the thiol form being a minor component. jocpr.com By analogy, it is computationally predicted and generally accepted that for 3-amino-1,2,4-triazoles, the amine tautomer is significantly more stable than the corresponding imine tautomer. Theoretical calculations are employed to determine the relative energies (ΔE) and Gibbs free energies (ΔG) of these tautomers, confirming the position of the equilibrium.

Conformational Landscapes:

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt through the rotation of its single bonds, along with the relative energies of these shapes (conformers). For this compound, the most significant degree of conformational freedom is the rotation around the single bond connecting the nitrophenyl ring to the triazole ring.

Computational methods are used to explore this landscape by systematically rotating this bond and calculating the potential energy at each step. This process generates a potential energy surface that reveals the lowest-energy (most stable) conformations and the energy barriers to rotation between them. X-ray crystallography studies of similar substituted 4H-1,2,4-triazoles have provided snapshots of these low-energy conformations in the solid state, showing specific dihedral angles between the planar triazole and phenyl rings. nih.gov For example, in a related structure, the dihedral angles between the triazole ring and the attached phenyl rings were found to vary, indicating that packing forces in the crystal can influence the preferred conformation. nih.gov Theoretical analysis allows for a more complete picture in different environments (e.g., in the gas phase or in solution), identifying all potential low-energy conformers that could be relevant for binding to a biological target. chalmers.se

Exploration of Biological Activities and Mechanisms of 5 4 Nitrophenyl 4h 1,2,4 Triazol 3 Amine and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of 5-(4-nitrophenyl)-4H-1,2,4-triazol-3-amine have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. This has established the 1,2,4-triazole (B32235) scaffold as a promising framework for the development of novel antimicrobial agents. connectjournals.com

Numerous studies have highlighted the potential of this compound derivatives as effective antibacterial agents against a variety of both Gram-positive and Gram-negative bacteria. For instance, Schiff bases derived from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and their metal complexes with cobalt(II), nickel(II), and copper(II) have shown antibacterial activity. researchgate.net Similarly, other research has demonstrated that Schiff bases of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, particularly those with a 4-nitrophenyl substituent, exhibit notable antibacterial activity. mdpi.com

The antibacterial activity of these compounds is often evaluated by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition against specific bacterial strains. Some derivatives have shown efficacy comparable to or even exceeding that of standard antibiotics. For example, certain 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol derivatives have demonstrated high activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. mdpi.com

The following table summarizes the antibacterial activity of selected derivatives:

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Metal complexes of 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus, Streptococcus sp. (Gram-positive) | Active | uobabylon.edu.iq |

| Metal complexes of 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Active | uobabylon.edu.iq |

| Schiff base of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with a 4-nitrophenyl substituent | Staphylococcus epidermidis | MIC of 9 µg/mL | mdpi.com |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | MIC of 0.264 mM | mdpi.com |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Streptococcus pyogenes | MIC of 0.132 mM | mdpi.com |

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity, particularly against yeast-like fungi. Substituted 1,2,4-triazole-3-thione derivatives are known to possess a range of biological activities, including antifungal effects. nih.gov For example, 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to be active against Candida tropicalis. nih.govresearchgate.net

The antifungal potential of these compounds is often attributed to the presence of the triazole ring, which is a core component of several clinically used antifungal drugs. nih.gov The structure-activity relationship studies of these derivatives often reveal that the nature and position of substituents on the triazole ring and the phenyl group play a crucial role in their antifungal efficacy.

The table below presents findings on the antifungal activity of related compounds:

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 5-(4-aminophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida tropicalis K1022 | Active | nih.govresearchgate.net |

| 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols | Candida albicans, Aspergillus niger | Moderate to good inhibition | connectjournals.com |

The broad biological spectrum of 1,2,4-triazole derivatives also includes antiviral and antituberculosis activities. The 1,2,4-triazole ring is a bioisostere of amide, ester, or carboxyl groups, which contributes to its ability to interact with various biological targets. nih.gov Ribavirin, a well-known antiviral drug, contains a 1,2,4-triazole carboxamide moiety, underscoring the potential of this heterocyclic system in antiviral drug design. nih.gov

In the context of antituberculosis research, various 1,2,4-triazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov For instance, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases have been tested for their whole-cell anti-TB activity against H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. nih.govscilit.com The parent compound exhibited promising activity against both strains. nih.govresearchgate.net

Anticancer Research and Cytotoxic Mechanisms

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with 1,2,4-triazole derivatives emerging as a promising class. dntb.gov.ua The anticancer potential of derivatives of this compound has been a subject of significant research, focusing on their cytotoxic effects and the underlying molecular mechanisms.

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. Synthetic 1,2,4-triazole-3-carboxamides have been shown to induce cell cycle arrest and apoptosis in leukemia cells. researchgate.net Studies on various 1,2,4-triazole derivatives have demonstrated their ability to arrest the cell cycle at different phases, most commonly the G2/M phase, and to trigger apoptotic pathways.

For example, certain 1-aryl-5-(3',4',5'-trimethoxyphenyl)-1,2,4-triazoles, designed as combretastatin (B1194345) analogues, have been shown to arrest HeLa and Jurkat cells in the G2/M phase of the cell cycle in a concentration-dependent manner. nih.gov This cell cycle arrest is often accompanied by the induction of apoptosis. nih.gov Similarly, other research has indicated that novel indolin-2-one linked 1,2,3-triazoles can induce caspase-dependent apoptosis. unibo.it

The induction of apoptosis by 1,2,4-triazole derivatives often involves the activation of specific cellular pathways, with the mitochondrial pathway being a prominent one. The treatment of cancer cells with active 1,2,4-triazole compounds can lead to mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the activation of caspases, which are key executioners of apoptosis. nih.gov

The activation of the intrinsic (mitochondrial) apoptotic pathway is a common mechanism for many cytotoxic compounds. Research on indolin-2-one linked 1,2,3-triazoles has shown that the most active compound induces caspase-dependent apoptosis by activating both the intrinsic and extrinsic apoptotic pathways. unibo.it Furthermore, the neuroprotective effects of certain 1,2,4-triazole derivatives have been linked to the regulation of mitogen-activated protein kinase (MAPK)/nuclear factor-κB (NF-κB) signaling pathways, suggesting the diverse ways in which these compounds can interact with cellular signaling cascades. nih.gov

Enzyme Inhibition Studies

Derivatives of 1,2,4-triazoles are recognized for their capacity to inhibit various enzymes. isp.edu.pk For derivatives of this compound, research has particularly highlighted their role as urease inhibitors.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Studies on disubstituted 1,2,4-triazole-3-thiones have indicated that the presence of a nitro group on the phenyl ring can influence inhibitory potency. Specifically, a nitro group at the meta position of the aryl ring at position 5 of the triazole has been shown to enhance urease inhibitory activity compared to an unsubstituted phenyl ring. nih.gov

One study detailed the synthesis of chiral 3-substituted-4-amino-5-thioxo-1H,4H-1,2,4-triazoles and their evaluation as urease inhibitors. While not all derivatives contained the nitrophenyl group, the research underscores the potential of this class of compounds. For instance, one of the most active compounds identified had an IC50 value of 22.0 ± 0.5 μM, which is comparable to the standard inhibitor, thiourea (B124793) (IC50 = 21.0 ± 0.1 μM). researchgate.net

Further research into azinane analogues bearing a 1,2,4-triazole moiety has demonstrated inhibitory activity against several enzymes, including acetylcholinesterase (AChE), α-glucosidase, and urease. nih.gov This suggests that the 1,2,4-triazole scaffold is a versatile platform for developing enzyme inhibitors.

| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| Chiral 3-substituted-4-amino-5-thioxo-1H,4H-1,2,4-triazole derivative | Urease | 22.0 ± 0.5 | Thiourea | 21.0 ± 0.1 |

| 5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine derivative | Urease | Potent Inhibition | Thiourea | - |

Miscellaneous Biological Activities

Antioxidant Properties and Radical Scavenging Mechanisms

While 1,2,4-triazole derivatives, in general, are known to possess antioxidant activities, specific studies detailing the radical scavenging mechanisms of this compound and its direct derivatives are not extensively documented in the available literature. researchgate.netnih.govzsmu.edu.ua The antioxidant potential of this class of compounds is an area that warrants further investigation to elucidate the structure-activity relationships and the specific mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory potential of 1,2,4-triazole derivatives has been a subject of considerable research. nih.govnih.govresearchgate.netglobalresearchonline.net A study focusing on a 5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine derivative demonstrated notable anti-inflammatory activity in a carrageenan-induced paw edema assay, with effects comparable to ibuprofen. nih.gov This suggests that the nitrophenyl substitution on the triazole ring is a favorable feature for anti-inflammatory properties. The mechanism of action is often linked to the inhibition of inflammatory mediators.

| Compound | In vivo Model | Activity | Reference Drug |

|---|---|---|---|

| 5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine derivative | Carrageenan-induced paw edema | Notable activity | Ibuprofen |

Evaluation as Nitric Oxide Donors (for related thiol derivatives)

Specific studies evaluating the thiol derivatives of this compound as nitric oxide donors were not found in the reviewed literature. This remains a potential area for future research to explore the vasodilatory and other physiological effects of such compounds.

Other Pharmacological Profiles

The versatility of the 1,2,4-triazole scaffold has led to the exploration of its derivatives for a wide array of pharmacological targets.

Neuroprotectant: While some 1,2,4-triazole derivatives have been investigated for neuroprotective effects, particularly in the context of Parkinson's disease by preventing α-synuclein aggregation, specific data on this compound derivatives in this area is limited. nih.govsemanticscholar.org

Antimalarial and Antileishmanial: The 1,2,4-triazole ring is present in some compounds with antimalarial and antileishmanial activity. wpmucdn.comrsc.orgnih.gov However, specific studies focusing on the antimalarial or antileishmanial properties of this compound derivatives are not well-documented in the available literature.

Anti-urease: As mentioned in the enzyme inhibition section, derivatives of this compound class show significant promise as urease inhibitors. nih.govresearchgate.nettandfonline.com

Cannabinoid CB1 Receptor Antagonists: The 1,2,4-triazole scaffold has been identified as a promising structure for the development of cannabinoid CB1 receptor antagonists. nih.govnih.govsemanticscholar.orgjbclinpharm.org These antagonists have therapeutic potential in areas such as obesity and related metabolic disorders. While research has been conducted on various substituted 1,2,4-triazoles, specific data on the CB1 receptor antagonist activity of this compound derivatives is an area for further exploration.

PDE4A Inhibitors: There is no specific information available in the searched literature regarding the evaluation of this compound derivatives as PDE4A inhibitors.

GABA-A Receptor Antagonists: While the anticonvulsant activity of some triazoles is linked to GABAergic modulation, specific studies identifying this compound derivatives as direct GABA-A receptor antagonists are not prevalent.

Diuretic: Substituted 1,2,4-triazole-3-thione derivatives are known to possess diuretic activity. nih.gov This suggests that derivatives of this compound could also exhibit such properties, although specific studies are needed to confirm this.

Antidepressant: The 1,2,4-triazole nucleus is found in compounds with potential antidepressant effects. nih.govnih.gov The in vivo metabolism of a related compound, 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been studied in the context of its known antidepressant activities among other biological effects. nih.gov

Advanced Applications in Materials Science and Industrial Chemistry

Applications in Functional Materials

The inherent properties of 5-(4-nitrophenyl)-4H-1,2,4-triazol-3-amine, such as its potential for high polarity and molecular asymmetry, make it a candidate for the development of novel functional materials.

The design of materials with specific electronic and optical properties is a cornerstone of modern materials science. While direct studies on the electronic and optical material design of this compound are limited, research on a closely related analog, 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione (ANIT), provides significant insights into the potential of this class of compounds. The presence of the electron-donating amino group and the electron-withdrawing nitro group in ANIT suggests strong intramolecular charge transfer, a key characteristic for nonlinear optical (NLO) materials.

NLO materials are crucial for applications in optical devices like optical limiters and switches. The third-order NLO properties of ANIT were investigated using the Z-scan technique, revealing its potential for such applications. The study demonstrated that ANIT exhibits two-photon absorption, a desirable property for optical limiting.

Key Nonlinear Optical Parameters of a Related Compound (ANIT)

| Parameter | Value | Unit |

|---|---|---|

| Nonlinear absorption coefficient (β) | 2.99 | cm/GW |

| Nonlinear refractive index (n₂) | -2.53 x 10⁻¹¹ | esu |

| Third-order susceptibility (χ⁽³⁾) | 2.72 x 10⁻¹³ | esu |

These findings for a structurally similar compound suggest that this compound likely possesses significant NLO properties, making it a promising candidate for further investigation and application in the design of advanced electronic and optical materials. The specific arrangement of donor and acceptor groups within the molecule is a critical factor in determining these properties.

The incorporation of functional molecules into polymeric matrices is a common strategy to enhance the properties of the polymer or to create new materials with combined functionalities. While specific research on the integration of this compound into polymeric systems is not extensively documented, the broader class of 1,2,4-triazole (B32235) derivatives has been successfully incorporated into polymers. ajchem-a.com

The amino group in this compound provides a reactive site that could be utilized for grafting onto polymer backbones or for participating in polymerization reactions. This could lead to the development of polymers with enhanced thermal stability, altered optical properties, or improved chemical resistance. For instance, polymers containing 1,2,4-triazole moieties have been investigated for their antibacterial and anticorrosion properties. ajchem-a.com

Optoelectronic Device Components

The unique electronic structure of nitrophenyl-substituted triazoles suggests their potential use in various optoelectronic devices.

While there is no direct evidence of this compound being used in OLEDs, the general class of 1,2,4-triazole derivatives has shown promise as electron-transporting and hole-blocking materials in these devices. researchgate.net The high nitrogen content in the triazole ring contributes to a high triplet energy, which is a desirable characteristic for host materials in blue phosphorescent OLEDs (PHOLEDs). researchgate.net The electron-withdrawing nature of the nitrophenyl group in the target compound could further enhance its electron-transporting capabilities. Therefore, it is plausible that derivatives of this compound could be synthesized and evaluated for their performance in OLEDs.

The application of this compound in organic photovoltaic (OPV) cells has not been reported. However, the donor-acceptor structure inherent in the molecule is a fundamental design principle for organic materials used in OPVs. The nitrophenyl group can act as an electron acceptor, while the amino-triazole moiety can function as an electron donor. This intramolecular charge transfer characteristic is crucial for efficient charge separation at the donor-acceptor interface in bulk heterojunction solar cells. Further research is needed to explore the potential of this compound and its derivatives as components in OPV active layers or as interfacial materials.

Catalysis and Industrial Chemical Processes

The industrial applications of 1,2,4-triazole Schiff base derivatives are well-recognized, although specific catalytic applications of this compound are not detailed in the available literature. semanticscholar.org The presence of multiple nitrogen atoms in the triazole ring, along with the amino group, provides potential coordination sites for metal ions. This suggests that the compound could serve as a ligand for the synthesis of metal complexes. researchgate.netdntb.gov.ua Such complexes could exhibit catalytic activity in various organic transformations. For example, metal complexes of Schiff bases derived from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and characterized. researchgate.netdntb.gov.ua While their primary investigation was for biological activity, the coordination chemistry explored provides a foundation for investigating their catalytic potential. The diverse biological activities of 1,2,4-triazole derivatives also point to their importance in the agrochemical and pharmaceutical industries. nih.gov

Future Research Directions and Interdisciplinary Prospects for 5 4 Nitrophenyl 4h 1,2,4 Triazol 3 Amine Research

Rational Design and De Novo Synthesis of Novel Functionalized Triazole Analogs

The future development of compounds based on 5-(4-nitrophenyl)-4H-1,2,4-triazol-3-amine will heavily rely on rational design principles to create novel analogs with tailored properties. This approach moves beyond trial-and-error synthesis by using computational tools to predict how structural modifications will influence a molecule's function. The existing scaffold serves as a key starting point for de novo design, where new derivatives can be conceptualized and synthesized to meet specific performance criteria.

Key strategies for functionalization include:

Modification of the Amino Group: The 3-amino group is a prime site for derivatization. It can be acylated, alkylated, or used to form Schiff bases, introducing a wide array of functional groups. chemmethod.com These modifications can alter the molecule's solubility, hydrogen bonding capability, and coordination properties.

Substitution on the Phenyl Ring: The nitrophenyl group can be further functionalized. For instance, the nitro group can be reduced to an amine, providing another handle for chemical modification. Additional substituents could be introduced onto the phenyl ring to modulate the electronic properties and steric profile of the entire molecule.

Derivatization of the Triazole Ring: While the core triazole ring is stable, modifications at the N-4 position are feasible, potentially altering the compound's tautomeric equilibrium and coordination geometry. researchgate.net

Convergent synthetic routes, where different functionalized fragments are prepared separately and then combined, offer an efficient method for building a diverse library of analogs. nih.gov Such an approach facilitates systematic structure-activity relationship (SAR) studies.

Table 1: Rational Design Strategies for Functionalized Analogs

| Modification Site | Potential Functional Group | Predicted Effect |

|---|---|---|

| 3-Amino Group | Long alkyl chains | Increased solubility in nonpolar media |

| 3-Amino Group | Carboxylic acids, esters | Introduction of hydrogen bond acceptors/donors |

| 3-Amino Group | Heterocyclic moieties | Enhanced metal coordination or biological activity |

| 4-Nitrophenyl Ring | Reduction of -NO₂ to -NH₂ | New site for derivatization, altered electronics |

| 4-Nitrophenyl Ring | Addition of -Cl, -F, -Br | Modified lipophilicity and electronic properties |

| 4-Nitrophenyl Ring | Addition of -OCH₃, -OH | Altered hydrogen bonding and solubility |

Integration of Triazole Chemistry with Nanotechnology and Supramolecular Assembly

The structural features of this compound make it an exceptional candidate for integration into nanomaterials and supramolecular systems. The triazole ring is a well-established building block in coordination chemistry and materials science. jlu.edu.cnresearchgate.net

Nanotechnology Prospects:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring and the amino group can act as potent ligands for metal ions, enabling the construction of highly porous MOFs. researchgate.net Analogs of this compound could be used as organic linkers to create novel MOFs with potential applications in gas storage, catalysis, and chemical sensing. rsc.orgacs.org For example, a MOF constructed with this ligand might exhibit selective CO₂ capture due to the polar nitro group. acs.org

Functionalized Nanoparticles: The molecule can be grafted onto the surface of nanoparticles (e.g., gold, silica, or magnetic nanoparticles) to impart specific functionalities. The triazole moiety can chelate metals, while the nitrophenyl group offers a site for further reactions, creating multifunctional nanoscale devices for targeted delivery or catalysis.

Supramolecular Assembly: The molecule possesses multiple sites for non-covalent interactions, which are the basis of supramolecular chemistry. jlu.edu.cnresearchgate.net

Hydrogen Bonding: The N-H bonds of the amino group and the triazole ring are strong hydrogen bond donors, while the nitrogen atoms are acceptors. This allows for the formation of predictable, self-assembled structures like tapes, sheets, or gels.

π-π Stacking: The aromatic phenyl and triazole rings can engage in π-π stacking interactions, further stabilizing supramolecular architectures.

Coordination Bonds: The ability of the triazole ring to coordinate with metal ions can be used to drive the assembly of complex, multidimensional structures. nih.govacs.org

Table 2: Potential Applications in Nanotechnology and Supramolecular Chemistry

| Area | Application | Role of this compound |

|---|---|---|

| Nanotechnology | Gas Separation/Storage | Organic linker in Metal-Organic Frameworks (MOFs) acs.org |

| Nanotechnology | Heterogeneous Catalysis | Ligand to stabilize catalytic metal nanoparticles |

| Supramolecular | Chemical Sensors | Receptor unit in a macrocycle for anion recognition nih.gov |

| Supramolecular | Smart Materials | Building block for stimuli-responsive gels or liquid crystals |

Development of Advanced Analytical and Spectroscopic Techniques for In Situ Studies

While standard analytical techniques such as NMR, IR, and mass spectrometry are crucial for characterizing new triazole derivatives urfu.ruaip.orgijsr.net, future research will demand more sophisticated methods for in situ analysis. These techniques are essential for understanding reaction mechanisms, kinetics, and the dynamic behavior of these molecules in complex environments.

Future directions in this area include:

Combined Spectroscopic and Theoretical Studies: The tautomeric behavior of 1,2,4-triazoles, which influences their reactivity and binding properties, can be elucidated by combining experimental UV/Vis or vibrational spectroscopy with quantum-chemical calculations. researchgate.net This approach can identify the most stable tautomeric form of this compound under various conditions.

Advanced Vibrational Spectroscopy: Techniques like FT-Raman spectroscopy can provide detailed information about the coordination of the triazole ring to metal centers in MOFs or complexes, complementing FT-IR data. asianpubs.org

In Situ Reaction Monitoring: The use of process analytical technology (PAT), such as real-time IR or Raman spectroscopy, can be applied to monitor the synthesis of triazole analogs. This would allow for precise control over reaction conditions, optimization of yields, and a deeper understanding of reaction pathways.

High-Resolution Mass Spectrometry: Advanced mass spectrometry techniques can be used to identify transient intermediates in synthetic reactions or to study non-covalent interactions in supramolecular assemblies.

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling in Triazole Research

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and development of new triazole-based molecules. By analyzing large datasets of chemical structures and their properties, ML models can predict the characteristics of novel, unsynthesized compounds, thereby guiding experimental efforts.

A prospective workflow for implementing ML in this research would involve:

Data Curation: Assembling a large dataset of known 1,2,4-triazole (B32235) derivatives with experimentally determined properties (e.g., biological activity, material performance).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors (e.g., electronic, steric, topological) for each molecule in the dataset.

Model Training: Training various ML algorithms—such as random forests, support vector machines, or neural networks—on the curated dataset to build predictive models. researchgate.netnih.govmdpi.com

Predictive Screening: Creating a virtual library of thousands of novel analogs of this compound and using the trained models to predict their properties.

Prioritization: Ranking the virtual compounds based on the predictions to identify a smaller, more manageable set of high-potential candidates for chemical synthesis and experimental validation.

This approach, which builds on established Quantitative Structure-Activity Relationship (QSAR) principles leidenuniv.nltandfonline.comnih.gov, can significantly accelerate the discovery cycle, reduce costs, and focus laboratory resources on the most promising molecules.

| Step | Action | Tools/Methods | Desired Outcome |

|---|---|---|---|

| 1 | Virtual Library Generation | De novo design software | A large set of theoretical triazole structures |

| 2 | Descriptor Calculation | Python libraries (e.g., RDKit) | Numerical representation of each molecule |

| 3 | Model Training | ML frameworks (e.g., Scikit-learn) | A predictive model correlating structure to activity nih.gov |

| 4 | High-Throughput Screening | Computational clusters | Predicted properties for the entire virtual library |

| 5 | Candidate Selection | Data analysis and visualization | A prioritized list of compounds for synthesis |

Exploration of Green Chemistry Principles in Triazole Synthesis and Application

The future synthesis of this compound and its derivatives must align with the principles of green chemistry to ensure environmental sustainability. nih.govresearchgate.net This involves developing methods that reduce waste, minimize energy consumption, and use less hazardous materials.

Key green chemistry strategies for triazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and fewer side products compared to conventional heating. rsc.orgnih.govthieme-connect.com This technique is highly applicable to the synthesis of 1,2,4-triazoles. rjptonline.orgpnrjournal.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and improve efficiency, representing another green synthetic route. nih.govresearchgate.net

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (e.g., choline (B1196258) chloride-urea) can significantly reduce the environmental impact of synthesis. researchgate.net

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without a catalyst, for instance under microwave conditions, simplifies purification and eliminates waste associated with catalysts. thieme-connect.com

Development of Recyclable Catalysts: For reactions that require a catalyst, using heterogeneous or magnetically separable catalysts that can be easily recovered and reused for multiple cycles is a core principle of sustainable chemistry. rsc.orgresearchgate.net

Table 4: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Green Method (e.g., Microwave-Assisted) |

|---|---|---|

| Energy Source | Oil bath, heating mantle | Microwave irradiation nih.gov |

| Solvent | High-boiling, hazardous solvents (e.g., DMF) | Eco-friendly solvents (e.g., Ethanol) or solvent-free researchgate.net |

| Reaction Time | Hours to days nih.gov | Minutes to hours nih.govthieme-connect.com |

| Yield | Moderate | Often higher thieme-connect.com |

| Waste Generation | Higher (solvent waste, byproducts) | Lower (fewer side reactions, recyclable catalysts) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.